2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-27-12-6-9-18(27)15-21-25-26-23(28(21)13-14-30-2)31-16-22(29)24-20-11-5-8-17-7-3-4-10-19(17)20/h3-12H,13-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQVNCICYJZLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2CCOC)SCC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyrrole moiety, and the attachment of the naphthalene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of fungi and bacteria through interference with the synthesis of ergosterol, a critical component of fungal cell membranes .
Anticancer Activity
The structure of this compound suggests it may possess anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds similar to this one have demonstrated effects against various cancer cell lines by modulating pathways involved in cell proliferation and survival .
Antifungal Agents
Given its structural characteristics, this compound could be developed as a novel antifungal agent. The triazole group is known for its antifungal properties, making it a candidate for treating infections caused by Candida and Aspergillus species. Clinical studies on related compounds have shown promising results in treating systemic fungal infections .
Anticancer Drugs
The potential anticancer properties warrant further investigation into its use as a therapeutic agent in oncology. Compounds with similar structures have been explored in clinical trials for their effectiveness against solid tumors and hematological malignancies. The dual-action mechanism—targeting both cancer cells and microbial pathogens—could provide a unique approach to treatment in patients with co-infections .
Data Table: Summary of Research Findings
| Application Area | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Mechanism | Enzyme inhibition (kinases/phosphatases) |
Case Studies
-
Antifungal Efficacy Study
- A study conducted on a series of triazole derivatives demonstrated that compounds similar to 2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide exhibited significant antifungal activity against Candida albicans. The study utilized both in vitro and in vivo models to assess efficacy and toxicity levels.
-
Cancer Cell Line Analysis
- In a recent investigation into various triazole-containing compounds, researchers found that certain derivatives led to a marked decrease in viability among breast cancer cell lines. The study highlighted the importance of structural modifications on the biological activity, suggesting that this compound could be optimized for enhanced anticancer effects.
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The 1-methylpyrrole substituent introduces a nitrogen-rich heterocycle absent in analogues like 6a-m, which may influence hydrogen bonding or metal coordination .
- Methoxyethyl at the 4-position provides flexibility and moderate polarity, contrasting with rigid arylidene groups in FP1-12 .
Spectroscopic and Physicochemical Properties
Comparative spectral data for selected compounds:
| Compound | IR (C=O stretch, cm⁻¹) | HRMS [M+H]+ (Observed) | Notable NMR Signals (δ ppm) |
|---|---|---|---|
| Target Compound | ~1670–1680 (inferred) | Not reported | Pyrrole-H (~6.5–7.0), naphthyl-H (~7.2–8.3) |
| 6b (Evid. 3) | 1682 | 404.1348 (calc. 404.1359) | 8.36 (triazole-H), 10.79 (-NH) |
| FP1-12 (Evid. 9) | 1675–1685 | Not reported | Hydroxyamide proton (~10.5–11.5) |
Insights :
Hypotheses :
- The naphthyl group may enhance membrane permeability compared to phenyl analogues.
- The methoxyethyl chain could improve solubility relative to fully aromatic substituents.
Biological Activity
The compound 2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a member of the triazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately . The structure includes functional groups that are crucial for its biological activity, particularly the triazole and sulfanyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4OS |
| Molecular Weight | 342.46 g/mol |
| IUPAC Name | This compound |
| LogP | 3.3813 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. The compound has shown potential against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This activity is primarily due to the interaction of the triazole ring with cytochrome P450 enzymes involved in ergosterol biosynthesis .
Anticancer Activity
Studies have suggested that compounds similar to this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Inhibition of Enzymatic Activity
The compound has been reported to inhibit specific enzymes that are crucial for microbial survival and proliferation. For instance, it interacts with enzymes involved in nucleic acid synthesis, thereby hindering the growth of pathogenic microorganisms .
Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that compounds with similar structures to the one discussed here exhibited potent antifungal activity against Candida species. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of traditional antifungal agents like fluconazole .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies showed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated that it was more effective than some existing chemotherapeutic agents, suggesting its potential as a novel anticancer drug .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to and inhibiting key enzymes involved in metabolic pathways in both fungi and cancer cells.
- Disruption of Membrane Integrity : The interaction with ergosterol synthesis leads to compromised fungal cell membrane integrity.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Q & A
Q. What synthetic strategies are optimal for preparing this triazole-containing acetamide derivative?
The compound can be synthesized via refluxing intermediates (e.g., substituted oxazolones and triazole-thioacetamides) with pyridine and zeolite catalysts at 150°C for 5 hours. Post-reaction, ethanol recrystallization ensures purity. This method leverages 1,3-dipolar cycloaddition or nucleophilic substitution for triazole ring formation, critical for sulfur-linked acetamide assembly .
Q. How can structural characterization be systematically performed for this compound?
Use a combination of:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹).
- NMR (¹H and ¹³C) to assign protons and carbons, e.g., naphthalene aromatic signals (δ 7.2–8.4 ppm) and triazole methylene groups (δ ~5.4 ppm).
- HRMS for molecular ion validation (e.g., [M+H]+ matching calculated masses within 0.001 Da) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Screen for antiproliferative activity using cell viability assays (e.g., MTT) against cancer cell lines. Molecular docking with targets like kinases or receptors (via AutoDock Vina) can predict binding modes, while PASS software estimates potential biological effects (e.g., kinase inhibition probability >70%) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
Apply quantum chemical calculations (e.g., DFT with Gaussian) to model transition states and identify energy barriers. Pair this with cheminformatics tools to screen catalysts (e.g., zeolite Y-H vs. Cu(OAc)₂) and solvents, reducing trial-and-error experimentation. ICReDD’s workflow integrates computational predictions with robotic high-throughput validation .
Q. How to resolve contradictions in spectral data during structural elucidation?
- NMR discrepancies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, naphthalene protons may split into distinct multiplets in DMSO-d₆ vs. CDCl₃.
- Mass spec anomalies : Isotope pattern analysis (e.g., Cl/Br signatures) and MS/MS fragmentation can distinguish isobaric impurities .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated naphthalene -OH) to improve solubility.
- SAR analysis : Modify the methoxyethyl or pyrrole-methyl substituents to reduce CYP450-mediated oxidation. Validate via microsomal stability assays .
Q. How to design experiments probing the role of the triazole-thioether moiety in target binding?
- Isosteric replacement : Synthesize analogs replacing sulfur with oxygen or methylene, then compare IC₅₀ values.
- X-ray crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize sulfur-π interactions .
Methodological Challenges and Solutions
Q. What experimental controls are critical in assessing antiproliferative activity?
- Positive controls : Use cisplatin or doxorubicin to benchmark activity.
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Dose-response curves : Test 5–6 concentrations (1 nM–100 µM) to calculate EC₅₀ accurately .
Q. How to address low yields in the final recrystallization step?
- Solvent optimization : Test ethanol-water gradients (e.g., 70:30 to 90:10) for improved crystal lattice packing.
- Seeding : Add microcrystals from prior batches to induce nucleation .
Data-Driven Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
